

Revaprazan as a tool compound for studying acid pump biology

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Compound of Interest

Compound Name: Revaprazan

Cat. No.: B1680565

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Revaprazan: A Versatile Tool for Probing Acid Pump Biology

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Revaprazan**, a member of the potassium-competitive acid blocker (P-CAB) class of drugs, offers a distinct advantage for studying the biology of the gastric H⁺/K⁺ ATPase, commonly known as the proton pump. Unlike proton pump inhibitors (PPIs) that bind irreversibly, **revaprazan** reversibly inhibits the proton pump by competing with potassium ions (K⁺).^{[1][2][3][4]} This reversible mechanism of action, coupled with its rapid onset, provides researchers with a powerful tool to investigate the dynamic regulation of gastric acid secretion and the physiological roles of the H⁺/K⁺ ATPase.^{[1][5]} These application notes provide detailed protocols and data to facilitate the use of **revaprazan** as a tool compound in acid pump research.

Mechanism of Action

Revaprazan exerts its inhibitory effect on the final step of gastric acid secretion in parietal cells.^{[1][6]} The H⁺/K⁺ ATPase is the enzyme responsible for exchanging hydrogen ions (H⁺) for potassium ions (K⁺) across the apical membrane of the parietal cell, leading to the secretion of hydrochloric acid into the stomach lumen.^[1] **Revaprazan**, being a weak base, accumulates in the acidic environment of the parietal cell canaliculus and competitively binds to the K⁺-binding

site of the H⁺/K⁺ ATPase.[2][3] This binding is reversible, meaning that as the concentration of **revaprazan** decreases, the pump can resume its function.[3] This contrasts with PPIs, which form a covalent bond with the enzyme, leading to irreversible inhibition.[1]

Key Features of **Revaprazan** as a Research Tool:

- **Reversible Inhibition:** Allows for the study of the dynamic nature of proton pump activity and its regulation.
- **Rapid Onset of Action:** Enables precise temporal control in experiments investigating acid secretion.[1][7]
- **K⁺-Competitive Mechanism:** Provides a specific tool to probe the role of potassium in the catalytic cycle of the H⁺/K⁺ ATPase.
- **No Acid Activation Required:** Unlike PPIs, **revaprazan** does not require an acidic environment for activation, simplifying in vitro experimental setups.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for **revaprazan**, facilitating its application in various experimental models.

Table 1: In Vitro Inhibitory Potency of **Revaprazan**

| Parameter | Value | Species/System | pH | Reference |
|-----------|---------------|---|---------------|-----------|
| IC50 | 0.350 μ M | Hog gastric H+/K+ ATPase | 6.1 | [8] |
| IC50 | 0.1 μ M | Hog gastric H+/K+ ATPase (ion leaky vesicles) | Not Specified | [9] |
| Ki | 6.4 nM | Hog gastric H+/K+ ATPase | Not Specified | [9] |
| Kd | 26.4 nM | Hog gastric H+/K+ ATPase | Not Specified | [9] |

Table 2: In Vivo Pharmacodynamic Effects of **Revaprazan** in Healthy Male Subjects

| Dosage | Parameter | Day 1 | Day 7 | Reference |
|--------|--|-------|-------|-----------|
| 100 mg | Median Intra gastric pH | - | 3.2 | [10] |
| 150 mg | Median Intra gastric pH | - | 3.9 | [10] |
| 200 mg | Median Intra gastric pH | 3.5 | 4.2 | [10] |
| 200 mg | Mean % Time pH \geq 4 | 28.1% | 34.2% | [5] |
| 200 mg | Mean Intra gastric pH (H. pylori negative) | 2.5 | 2.8 | [10] |
| 200 mg | Mean Intra gastric pH (H. pylori positive) | 4.7 | 6.0 | [10] |

Experimental Protocols

Protocol 1: In Vitro H⁺/K⁺ ATPase Inhibition Assay

This protocol describes how to assess the inhibitory activity of **revaprazan** on the gastric H⁺/K⁺ ATPase using isolated enzyme preparations.

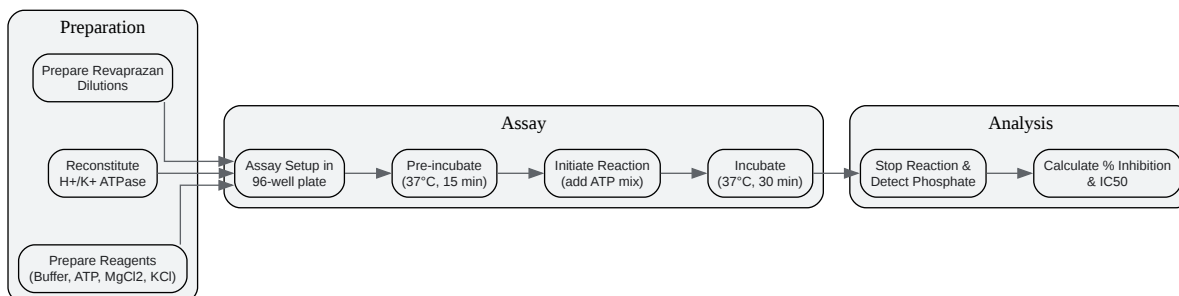
Materials:

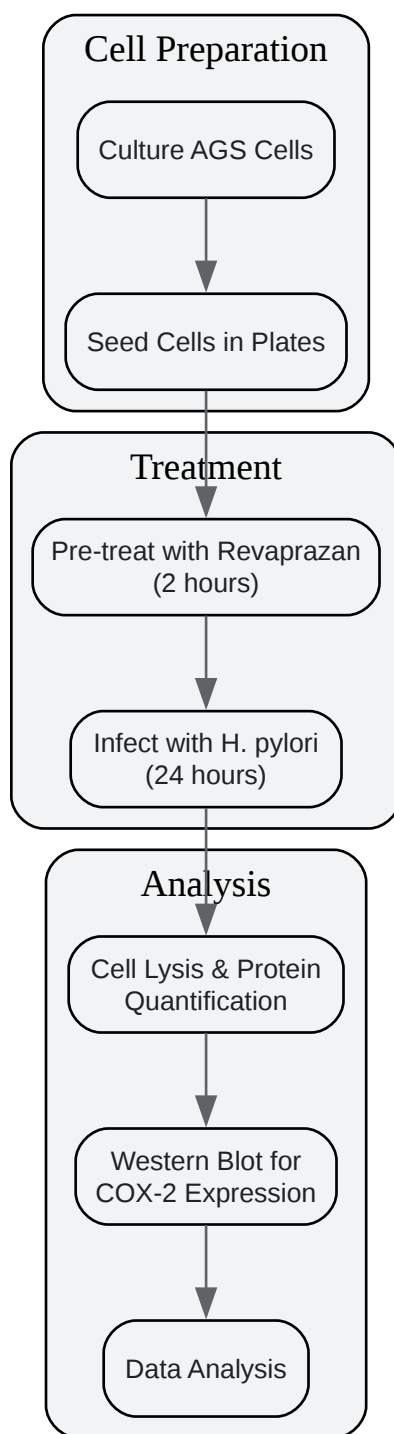
- Lyophilized hog gastric H⁺/K⁺ ATPase vesicles
- Assay Buffer (e.g., 40 mM Tris-HCl, pH 6.5)
- ATP solution
- Magnesium Chloride (MgCl₂) solution
- Potassium Chloride (KCl) solution
- **Revaprazan** stock solution (in DMSO)
- Phosphate detection reagent (e.g., Malachite Green)
- 96-well microplate
- Plate reader

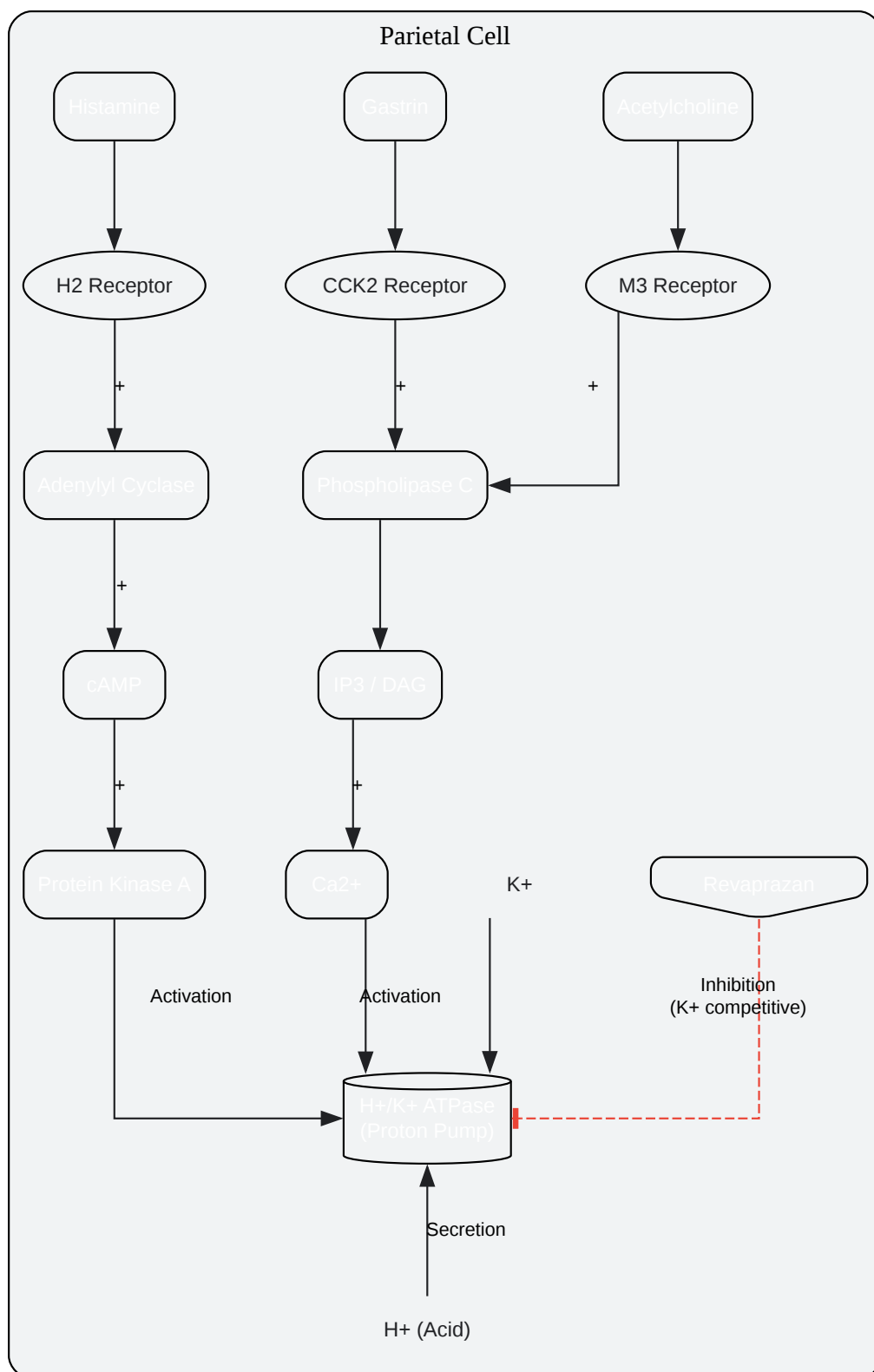
Procedure:

- **Reconstitute Enzyme:** Reconstitute the lyophilized H⁺/K⁺ ATPase vesicles according to the manufacturer's instructions.
- **Prepare Reagents:** Prepare working solutions of ATP, MgCl₂, and KCl in the assay buffer.
- **Prepare **Revaprazan** Dilutions:** Prepare a serial dilution of **revaprazan** in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
- **Assay Setup:**

- Add 50 μ L of assay buffer to each well of a 96-well plate.
- Add 10 μ L of the appropriate **revaprazan** dilution or vehicle (DMSO) to the wells.
- Add 20 μ L of the reconstituted H⁺/K⁺ ATPase vesicles.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate Reaction: Start the reaction by adding 20 μ L of a pre-warmed ATP/MgCl₂/KCl mixture.
- Incubate: Incubate the plate at 37°C for 30 minutes.
- Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's protocol.
- Data Analysis: Calculate the percentage of inhibition for each **revaprazan** concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.







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